molecular formula C7H4FNO5 B1376279 5-Fluoro-3-hydroxy-2-nitrobenzoic acid CAS No. 1007113-05-4

5-Fluoro-3-hydroxy-2-nitrobenzoic acid

Cat. No.: B1376279
CAS No.: 1007113-05-4
M. Wt: 201.11 g/mol
InChI Key: QJSNLFIKMCRDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO5 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid typically involves the nitration of 5-fluoro-2-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or by using sodium dithionite.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

5-Fluoro-3-hydroxy-2-nitrobenzoic acid finds applications in several scientific domains:

Comparison with Similar Compounds

    5-Fluoro-2-hydroxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Hydroxy-2-nitrobenzoic acid: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    5-Fluoro-2-nitrobenzoic acid: Lacks the hydroxyl group, which influences its solubility and hydrogen bonding capabilities.

Uniqueness: 5-Fluoro-3-hydroxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the hydroxyl and nitro groups provide sites for further chemical modification and interaction with biological targets .

Properties

IUPAC Name

5-fluoro-3-hydroxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(9(13)14)5(10)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSNLFIKMCRDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282554
Record name 5-Fluoro-3-hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007113-05-4
Record name 5-Fluoro-3-hydroxy-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007113-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.